

Synthesis of 1,4-Oxathiane-2,6-dione: An Experimental Protocol

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Compound of Interest

Compound Name: 1,4-Oxathiane-2,6-dione

Cat. No.: B049946

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Abstract

This application note provides a detailed experimental protocol for the synthesis of **1,4-Oxathiane-2,6-dione**, a heterocyclic compound with applications in organic synthesis, medicinal chemistry, and materials science.^[1] Also known as thioglycolic anhydride, this compound serves as a key reagent in the synthesis of pharmaceuticals such as erdosteine.^[2] ^[3] The protocol detailed below describes the synthesis via the cyclization of 2,2'-thiodiacetic acid using acetic anhydride, a common and effective method.^[4] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

1,4-Oxathiane-2,6-dione is a six-membered heterocyclic compound containing both a sulfur and an oxygen atom within its ring structure.^[1] The presence of two carbonyl groups contributes to its reactivity, making it a valuable intermediate in various chemical transformations.^[1] Notably, it is utilized as a reagent in the synthesis of SERT inhibitors for treating central nervous system disorders and in the preparation of erdosteine.^{[2][3][4][5]} This protocol outlines a straightforward and high-yielding synthesis of **1,4-Oxathiane-2,6-dione**.

Experimental Protocol

This protocol is adapted from established literature procedures for the synthesis of thioglycolic anhydride.^[4]

Materials:

- 2,2'-Thiodiacetic acid
- Acetic anhydride
- Anhydrous ether
- Anhydrous petroleum ether (optional, for washing)[6]
- 50 mL round-bottom flask
- Reflux condenser
- Heating mantle or oil bath
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- Reaction Setup: In a 50 mL round-bottom flask, accurately weigh 3.0 g of 2,2'-thiodiacetic acid.[4] To this, add 15 mL of acetic anhydride, which serves as both the dehydrating agent and the reaction solvent.[4]
- Reaction: Equip the flask with a reflux condenser and heat the reaction mixture to 65 °C using a heating mantle or oil bath.[4] Maintain the mixture at reflux for 4 hours.[4]
- Work-up: Upon completion of the reaction, allow the mixture to cool to room temperature. Remove the excess acetic anhydride and the acetic acid byproduct by distillation under reduced pressure using a rotary evaporator.[4]
- Purification: To the resulting residue, add an appropriate amount of anhydrous ether and evaporate the solvent.[4] This step should be repeated 2-3 times to ensure the complete removal of any remaining acetic anhydride and acetic acid.[4] For further purification, the solid product can be washed once with 200 mL of refrigerated anhydrous petroleum ether, followed by a wash with 200 mL of refrigerated anhydrous ether.[6]

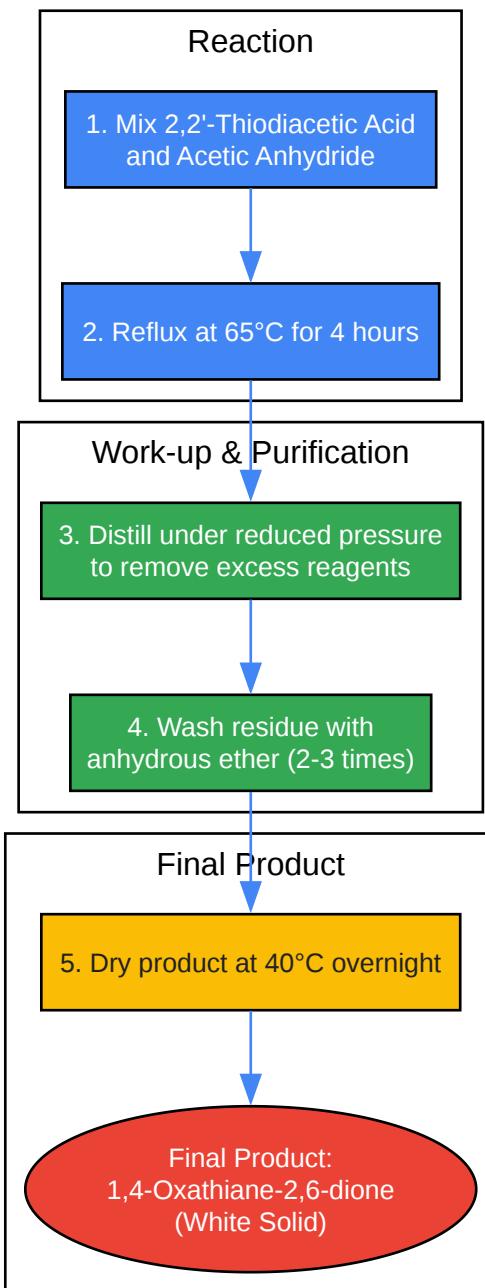
- Drying and Characterization: The final product, a white solid powder, should be dried overnight at 40 °C.[4] The reported yield for this procedure is approximately 98.7%. [4]

Data Presentation

Parameter	Value	Reference
Reactants		
2,2'-Thiodiacetic Acid	3.0 g	[4]
Acetic Anhydride		
	15 mL	[4]
Reaction Conditions		
Temperature	65 °C	[4]
Time	4 hours	[4]
Product Information		
Product Name	1,4-Oxathiane-2,6-dione	[1]
Synonyms	Thiodiglycolic anhydride, 2,2'-Thiodiacetic acid anhydride	[1]
Molecular Formula	C ₄ H ₄ O ₃ S	[1][7]
Molecular Weight	132.14 g/mol	[2][7]
Appearance	White solid powder	[4]
Yield	98.7%	[4]
Melting Point	94 °C	[3][8]
Boiling Point	341.8 °C at 760 mmHg	[3][8]
Storage	Inert atmosphere, room temperature	[3][9]

Experimental Workflow Diagram

Experimental Workflow for 1,4-Oxathiane-2,6-dione Synthesis

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Caption: Synthesis workflow for **1,4-Oxathiane-2,6-dione**.

Safety Precautions

Standard laboratory safety procedures should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The reaction and purification steps should be performed in a well-ventilated fume hood.

Conclusion

The protocol described provides a reliable and high-yielding method for the synthesis of **1,4-Oxathiane-2,6-dione**. This compound's utility as a synthetic intermediate makes this protocol valuable for researchers in organic and medicinal chemistry. The straightforward nature of the procedure and the high yield make it suitable for both small-scale research and larger-scale production.

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